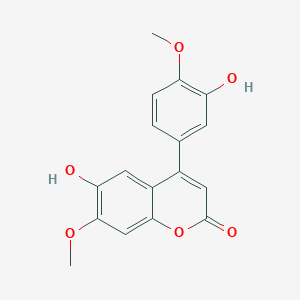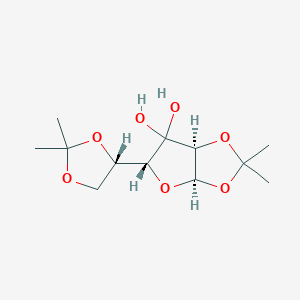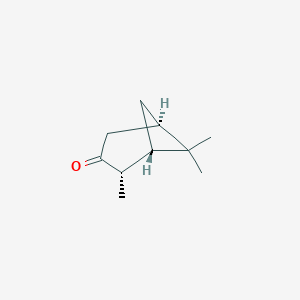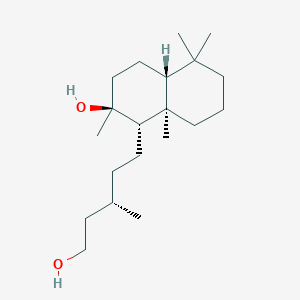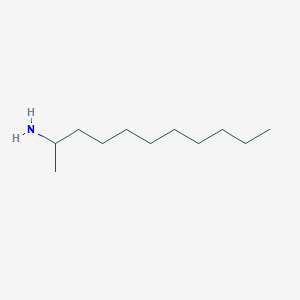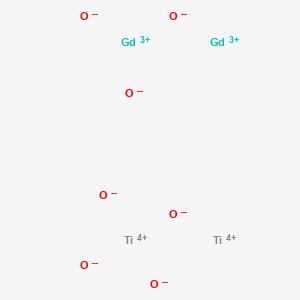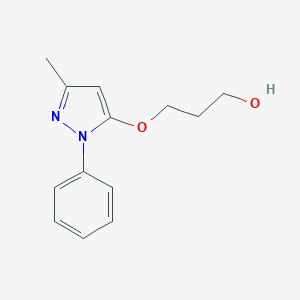
Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)-, also known as MPHP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPHP belongs to the class of pyrazolylpropanol derivatives, and it has been studied for its ability to interact with various biological targets, including receptors and enzymes.
科学的研究の応用
Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- has been studied for its potential therapeutic applications in various fields, including neuroscience, cardiovascular disease, and cancer. In neuroscience, Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- has been shown to interact with the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- has also been studied for its potential use as a treatment for cardiovascular disease, as it has been shown to have vasodilatory effects on blood vessels. Additionally, Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- has been investigated for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
作用機序
The mechanism of action of Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- is not fully understood, but it is believed to involve its interaction with various biological targets, including receptors and enzymes. In neuroscience, Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- has been shown to interact with the dopamine transporter, which is responsible for the reuptake of dopamine into presynaptic neurons. By inhibiting the activity of the dopamine transporter, Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- increases the levels of dopamine in the synapse, leading to increased dopamine signaling. In cardiovascular disease, Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- has been shown to have vasodilatory effects on blood vessels, which may be due to its ability to interact with endothelial nitric oxide synthase (eNOS), an enzyme that produces nitric oxide, a potent vasodilator.
生化学的および生理学的効果
Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- has been shown to have various biochemical and physiological effects in vitro and in vivo. In neuroscience, Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- has been shown to increase dopamine levels in the brain, leading to increased dopamine signaling and potential therapeutic effects in conditions such as Parkinson's disease. In cardiovascular disease, Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- has been shown to have vasodilatory effects on blood vessels, which may improve blood flow and reduce the risk of cardiovascular events. Additionally, Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- has been shown to inhibit the growth of cancer cells in vitro, suggesting potential anticancer properties.
実験室実験の利点と制限
Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- has several advantages for use in lab experiments, including its relatively simple synthesis method and its potential therapeutic applications in various fields. However, there are also limitations to its use, including its limited solubility in water and potential toxicity at high doses. Additionally, further research is needed to fully understand the mechanism of action of Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- and its potential side effects.
将来の方向性
There are several future directions for research on Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)-, including its potential use as a treatment for Parkinson's disease, cardiovascular disease, and cancer. Additionally, further research is needed to fully understand the mechanism of action of Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- and its potential side effects. Future studies could also investigate the potential use of Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- in combination with other drugs or therapies for improved therapeutic outcomes. Overall, Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- is a promising compound for scientific research and has the potential to lead to new treatments for various diseases and conditions.
合成法
The synthesis method of Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with 3-chloropropanol in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the final compound, Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)-. The synthesis of Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- is relatively straightforward and can be achieved through a simple two-step reaction.
特性
CAS番号 |
15083-34-8 |
|---|---|
製品名 |
Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- |
分子式 |
C13H16N2O2 |
分子量 |
232.28 g/mol |
IUPAC名 |
3-(5-methyl-2-phenylpyrazol-3-yl)oxypropan-1-ol |
InChI |
InChI=1S/C13H16N2O2/c1-11-10-13(17-9-5-8-16)15(14-11)12-6-3-2-4-7-12/h2-4,6-7,10,16H,5,8-9H2,1H3 |
InChIキー |
OFZQQCPXFPCOTJ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)OCCCO)C2=CC=CC=C2 |
正規SMILES |
CC1=NN(C(=C1)OCCCO)C2=CC=CC=C2 |
その他のCAS番号 |
15083-34-8 |
同義語 |
3-[(3-Methyl-1-phenyl-1H-pyrazol-5-yl)oxy]-1-propanol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Indol-3-ol, 5,7-dichloro-2-[6-chloro-4-methyl-3-(sulfooxy)benzo[b]thien-2-yl]-, hydrogen sulfate (ester), disodium salt](/img/structure/B82279.png)
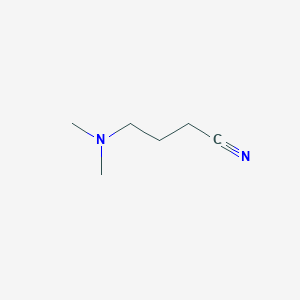
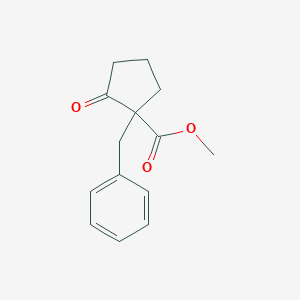
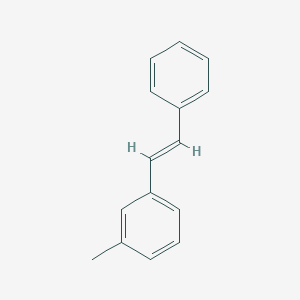
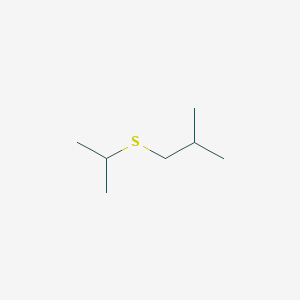
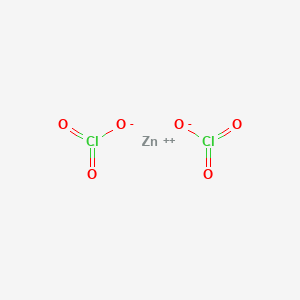
![Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate](/img/structure/B82286.png)

